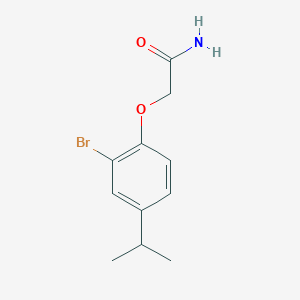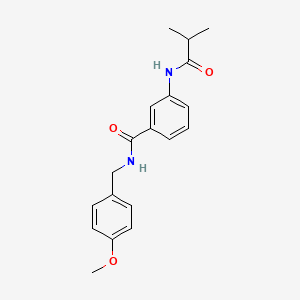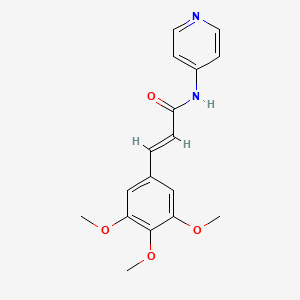
2-(2-bromo-4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-isopropylphenoxy)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. In
Applications De Recherche Scientifique
2-(2-bromo-4-isopropylphenoxy)acetamide has been used in various scientific research applications, including studies on the regulation of ion channels, protein-protein interactions, and the development of new drugs. This compound has been shown to modulate the activity of several ion channels, including the TRPV1 channel, which is involved in pain perception. Additionally, 2-(2-bromo-4-isopropylphenoxy)acetamide has been used to study the interaction between proteins, such as the interaction between the p53 tumor suppressor protein and its binding partner MDM2. This compound has also been used in the development of new drugs, particularly for the treatment of cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)acetamide involves the modulation of ion channels and protein-protein interactions. This compound has been shown to bind to the TRPV1 channel, causing a decrease in its activity and reducing pain perception. Additionally, 2-(2-bromo-4-isopropylphenoxy)acetamide has been shown to disrupt the interaction between p53 and MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the modulation of ion channels, the induction of apoptosis in cancer cells, and the reduction of pain perception. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-bromo-4-isopropylphenoxy)acetamide in lab experiments is its well-established synthesis method and its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes. However, one limitation of using this compound is that it may have off-target effects, which could complicate data interpretation.
Orientations Futures
There are several future directions for the study of 2-(2-bromo-4-isopropylphenoxy)acetamide. One direction is the development of new drugs based on this compound, particularly for the treatment of cancer and neurological disorders. Another direction is the further study of the mechanisms of action of this compound, particularly its effects on ion channels and protein-protein interactions. Additionally, the use of 2-(2-bromo-4-isopropylphenoxy)acetamide in combination with other compounds may lead to the development of more effective treatments for various diseases and disorders.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-isopropylphenoxy)acetamide involves the reaction of 2-bromo-4-isopropylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with aqueous ammonia to yield 2-(2-bromo-4-isopropylphenoxy)acetamide. This synthesis method has been well-established and is widely used in scientific research.
Propriétés
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)8-3-4-10(9(12)5-8)15-6-11(13)14/h3-5,7H,6H2,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICTBBJVKMCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-4-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)


![5-[5-(2,5-dichlorophenyl)-2-furyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5787129.png)
![2-adamantyl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5787134.png)
![2-furaldehyde [3-allyl-5-(3-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5787135.png)

![7-benzyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5787152.png)